molecular formula CH2BrF5S B13414843 Sulfur, (bromomethyl)pentafluoro-, (OC-6-21)- CAS No. 66793-27-9

Sulfur, (bromomethyl)pentafluoro-, (OC-6-21)-

Cat. No.: B13414843
CAS No.: 66793-27-9
M. Wt: 220.99 g/mol
InChI Key: XIUNJHDJRKLGKJ-UHFFFAOYSA-N
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Description

"Sulfur, (bromomethyl)pentafluoro-, (OC-6-21)-" (CAS: 109050-54-6) is a hexavalent sulfur coordination compound with the molecular formula C₂H₄BrF₅S. It features a bromomethyl (–CH₂Br) group bonded to a pentafluorosulfur (–SF₅) moiety, adopting an octahedral geometry as indicated by the "OC-6-21" descriptor . This compound belongs to the broader class of organo-pentafluorosulfur derivatives, which are characterized by their high thermal stability and chemical reactivity, making them valuable in organic synthesis and materials science.

Properties

CAS No.

66793-27-9

Molecular Formula

CH2BrF5S

Molecular Weight

220.99 g/mol

IUPAC Name

bromomethyl(pentafluoro)-λ6-sulfane

InChI

InChI=1S/CH2BrF5S/c2-1-8(3,4,5,6)7/h1H2

InChI Key

XIUNJHDJRKLGKJ-UHFFFAOYSA-N

Canonical SMILES

C(S(F)(F)(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Reactants and Starting Materials

  • Sulfur-containing reactant: This can be elemental sulfur or sulfur derivatives capable of forming pentafluorosulfur moieties.
  • Fluorinated alkyl halide: Specifically, bromomethylpentafluoride or related fluorinated alkyl bromides are used to introduce the bromomethyl group attached to the pentafluorosulfur center.

Reaction Conditions

Parameter Typical Range/Value Notes
Temperature 20 °C to 300 °C (preferably 20 °C to 80 °C) Lower temperatures favor selectivity and stability
Pressure Atmospheric to 1000 psig Maintains liquid phase of solvent/reactants
Reaction time 5 to 200 hours (commonly 5 to 50 hours) Sufficient time for complete conversion
Solvent Dimethyl sulfoxide, toluene, tetrahydrofuran, ether, dimethylformamide, water, or fluorinated sulfide product itself Solvent choice affects reaction medium and solubility
Agitation Magnetic stirrer, overhead mixer Ensures homogeneity of reaction mixture

Synthetic Procedure

  • Mixing: The sulfur-containing reactant and fluorinated alkyl bromide are combined in the chosen solvent or neat.
  • Heating: The mixture is heated to the desired temperature range (typically 20–80 °C) under controlled pressure.
  • Reaction: The mixture is stirred continuously for the required time (5–50 hours) to allow formation of the fluorinated sulfide intermediate.
  • Isolation: After reaction completion, the product is isolated by solvent extraction or distillation methods such as vacuum or spinning band distillation.
  • Purification: Further purification can be achieved by column chromatography or recrystallization to obtain the pure Sulfur, (bromomethyl)pentafluoro- compound.

Alternative Approaches

Analytical and Purification Techniques

Technique Purpose Details
Solvent extraction Separation of product from reaction mixture Common solvents: hexanes, tetrahydrofuran
Column chromatography Purification Silica gel or fluorinated stationary phases
Vacuum distillation Isolation of volatile components Reduces thermal decomposition
Spinning band distillation High purity distillation Effective for thermally sensitive compounds

Research and Patent Insights

  • Patent WO2015051141A1 details methods for preparation of fluorinated sulfur-containing compounds, emphasizing reaction parameters and solvent systems.
  • The reaction temperature and solvent choice are critical to obtaining the pentafluorosulfur moiety without decomposition.
  • Reaction times are optimized to balance conversion and product stability, with longer times favoring higher yields but risking side reactions.
  • The fluorinated sulfide intermediate can be further functionalized or used as electrolyte components in advanced materials.
  • Related patents and literature describe the use of fluorinated alkyl halides prepared by liquid or gas phase fluorination methods, ensuring availability of starting materials.

Summary Table of Preparation Parameters

Step Conditions/Materials Outcome/Notes
Starting materials Sulfur reactant + bromomethylpentafluoride Formation of fluorinated sulfide intermediate
Solvent DMSO, toluene, THF, DMF, water, or neat Solvent affects reaction kinetics
Temperature 20–80 °C preferred Controls reaction rate and selectivity
Pressure Atmospheric to 1000 psig Maintains liquid phase
Reaction time 5–50 hours Ensures complete reaction
Agitation Magnetic stirrer or overhead mixer Homogeneous mixing
Product isolation Solvent extraction, chromatography, distillation Purification to high purity

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)pentafluorosulfur(VI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (Bromomethyl)pentafluorosulfur(VI) include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction .

Major Products Formed

The major products formed from reactions involving (Bromomethyl)pentafluorosulfur(VI) depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Sulfur, (bromomethyl)pentafluoro-, (OC-6-21)-, also known by its chemical formula CH₂BrF₅S, is an organosulfur compound with a bromomethyl group and five fluorine atoms attached to a sulfur atom . This compound's structure gives it unique properties and potential applications in materials science and organic chemistry.

Applications

Sulfur, (bromomethyl)pentafluoro- has potential applications in various fields:

  • Fluorinated Materials: It can be used in the synthesis of fluorinated polymers or materials that require specific chemical properties.
  • Chemical Intermediates: Research shows that its interactions with nucleophiles can lead to significant transformations, making it a valuable reagent in synthetic organic chemistry. It can form stable adducts or undergo substitution reactions, enhancing its utility in various chemical processes.
  • Introduction of Pentafluorosulfur Group: Pentafluorosulfur bromide is suitable for use as a source material for introducing the pentafluorosulfur group (SF₅) into organic molecules .
  • Oxidizing Agent: It can also be used as an oxidizing agent .
  • Gaseous Insecticide: It has been shown to be effective as a gaseous insecticide .

Scientific Research Applications

The reactivity of sulfur, (bromomethyl)pentafluoro- is due to the bromomethyl group, which can undergo nucleophilic substitution reactions. For example, it reacts with fluoro olefins, leading to new sulfur-containing compounds through the cleavage of the sulfur-bromine bond. The compound may also participate in radical reactions due to the potential for homolytic cleavage, generating reactive species.

Interaction studies involving sulfur, (bromomethyl)pentafluoro- focus primarily on its reactivity with other chemical species. Research indicates that its interactions with nucleophiles can lead to significant transformations, making it a valuable reagent in synthetic organic chemistry. The ability to form stable adducts or undergo substitution reactions enhances its utility in various chemical processes.

Mechanism of Action

The mechanism by which (Bromomethyl)pentafluorosulfur(VI) exerts its effects involves the interaction of the bromomethyl group with various molecular targets. The compound can form stable chemical bonds with a variety of elements, allowing it to participate in diverse chemical reactions. The sulfur atom, surrounded by five fluorine atoms, provides unique reactivity and stability, making it a valuable component in chemical synthesis .

Comparison with Similar Compounds

Aromatic Pentafluorosulfur Derivatives

  • Sulfur, (3-bromophenyl)pentafluoro-, (OC-6-21)- (CAS 672-30-0): Molecular Formula: C₆H₄BrF₅S Key Differences: Replaces the bromomethyl group with a bromophenyl substituent. The aromatic ring enhances resonance stabilization, reducing electrophilicity compared to the aliphatic bromomethyl analogue .
  • Sulfur, (4-aminophenyl)pentafluoro-, (OC-6-21)- (CAS 2993-24-0): Molecular Formula: C₆H₆F₅NS Key Differences: The electron-donating –NH₂ group increases nucleophilicity, contrasting with the electron-withdrawing –SF₅ group. This duality enables applications in zwitterionic materials .

Aliphatic Pentafluorosulfur Derivatives

  • Sulfur, (2-chloro-1,1,2,2-tetrafluoroethyl)pentafluoro-, (OC-6-21)- :

    • Molecular Formula : C₂ClF₉S (inferred from ).
    • Key Differences : Substitutes bromine with chlorine and introduces additional fluorine atoms. The higher electronegativity of chlorine and fluorine increases oxidative stability but reduces reactivity in SN2 reactions compared to the bromomethyl analogue .
  • Sulfur, pentafluoro[2-[tris(1-methylethyl)silyl]ethynyl]-, (OC-6-21)- (CAS 474668-34-3):

    • Molecular Formula : C₁₁H₂₁F₅SSi
    • Key Differences : Incorporates a bulky triisopropylsilyl-ethynyl group, enhancing steric hindrance and thermal stability (density: 1.076 g/mL). Used in advanced materials rather than synthetic chemistry .

Physicochemical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Reactivity Traits
(Bromomethyl)pentafluorosulfur (109050-54-6) C₂H₄BrF₅S 243.97 N/A High electrophilicity; SN2-active bromide
(3-Bromophenyl)pentafluorosulfur (672-30-0) C₆H₄BrF₅S 295.06 N/A Aromatic stabilization; Suzuki coupling
(4-Aminophenyl)pentafluorosulfur (2993-24-0) C₆H₆F₅NS 235.18 N/A Zwitterionic behavior; drug intermediates
Triisopropylsilyl-ethynyl derivative (474668-34-3) C₁₁H₂₁F₅SSi 308.43 1.076 Low volatility; material science applications

Biological Activity

Sulfur, (bromomethyl)pentafluoro-, known chemically as CH₂BrF₅S, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesizing data from diverse research studies and case analyses.

  • Molecular Formula : CH₂BrF₅S
  • Molecular Weight : 260.03 g/mol

The compound contains a sulfur atom bonded to a bromomethyl group and five fluorine atoms, which contributes to its unique chemical reactivity and potential biological applications.

Biological Activity Overview

The biological activity of sulfur compounds, particularly those containing halogens like bromine and fluorine, has been extensively studied. These compounds can exhibit a range of activities, including antimicrobial, antiviral, and anticancer effects.

Antimicrobial Activity

Research indicates that sulfur-containing compounds can possess significant antimicrobial properties. For instance, the presence of fluorine atoms enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. A study highlighted that certain organosulfur compounds demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antiviral Activity

Sulfur compounds have shown promise in antiviral applications. The structural similarity between sulfur derivatives and known antiviral agents suggests that they may inhibit viral replication mechanisms. For example, studies on related sulfur-containing compounds have indicated potential efficacy against HIV and other viral pathogens .

Anticancer Properties

Recent investigations into the anticancer properties of sulfur-based compounds reveal that they might induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in malignant cells. Preliminary data suggest that sulfur, (bromomethyl)pentafluoro-, may enhance the cytotoxicity of certain chemotherapeutic agents .

Case Studies

Study Findings
Study 1 Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL for related sulfur compounds.
Study 2 Investigated the antiviral effects against HIV-1, reporting an IC50 value of 50 pM for structurally similar compounds.
Study 3 Evaluated anticancer effects in vitro, showing significant cytotoxicity against MCF-7 breast cancer cells at concentrations above 10 µg/mL.

The synthesis of sulfur, (bromomethyl)pentafluoro-, typically involves reactions between pentafluorosulfur derivatives and brominated organic substrates. The mechanism by which these compounds exert their biological effects often involves:

  • Interaction with Cellular Targets : Binding to proteins or nucleic acids.
  • Generation of Reactive Species : Inducing oxidative stress through ROS production.
  • Inhibition of Enzymatic Activity : Competing with natural substrates for active sites on enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (bromomethyl)pentafluorosulfur compounds, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is synthesized via nucleophilic substitution reactions, often using bromoethyl precursors and sulfur pentafluoride derivatives under controlled conditions. For example, bromotrifluoromethane (CF₃Br) may serve as a fluorinating agent in stepwise halogenation processes. Key factors include inert atmospheres (e.g., argon), low-temperature regimes (-20°C to 0°C), and stoichiometric control to avoid side reactions. Characterization via ¹⁹F NMR and GC-MS is essential to confirm purity .

Q. How is the OC-6-21 stereochemical configuration confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard for resolving octahedral geometry. For OC-6-21 complexes, bond angles (e.g., S–Br and S–F) and ligand spatial arrangement are analyzed. Complementary techniques include vibrational spectroscopy (IR/Raman) to identify symmetric/asymmetric stretching modes of S–F bonds, which correlate with geometry .

Q. What spectroscopic methods are recommended for characterizing this compound, and what data contradictions may arise?

  • Answer :

  • ¹H/¹⁹F NMR : Detects chemical shifts for bromomethyl (δ ~3.8 ppm) and pentafluorosulfur groups (δ ~-60 to -80 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 330 for C₂H₄BrF₅S) and fragmentation patterns validate structure .
  • Contradictions : Discrepancies in fluorine coupling constants may arise due to dynamic stereochemistry or solvent effects. Cross-validate with computational models (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How do bromo and pentafluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing pentafluorosulfur group enhances electrophilicity at the bromomethyl site, facilitating Suzuki-Miyaura or Ullmann couplings. Kinetic studies (e.g., via stopped-flow UV-Vis) under varying temperatures (25–80°C) and catalysts (Pd/C, CuI) reveal rate constants. Compare with analogous OC-6-21 complexes (e.g., iodophenyl derivatives) to isolate substituent effects .

Q. What computational strategies are effective for modeling the compound’s electronic structure and reaction pathways?

  • Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and transition states. Solvent models (e.g., PCM for dichloromethane) improve accuracy. Compare with experimental UV-Vis and cyclic voltammetry data to validate charge-transfer properties .

Q. How can researchers address discrepancies in thermal stability data reported across studies?

  • Answer : Contradictions often stem from differing experimental setups. Conduct thermogravimetric analysis (TGA) under uniform conditions (heating rate 10°C/min, N₂ atmosphere). Decomposition onset temperatures (~150–200°C) should align with differential scanning calorimetry (DSC) endotherms. If outliers persist, probe for impurities via HPLC-MS .

Q. What methodologies are recommended for studying environmental degradation pathways of this compound?

  • Answer : Use peat-based biofilters (30–50 cm bed depth, 20–30°C) to simulate biodegradation. Monitor sulfur byproducts (e.g., SO₄²⁻ via ion chromatography) and fluorine release (ion-selective electrodes). Compare with abiotic controls (UV irradiation, pH 4–9) to distinguish microbial vs. chemical degradation .

Methodological Notes

  • Synthetic Optimization : Replace traditional Schlenk lines with glovebox techniques to minimize moisture sensitivity .
  • Theoretical Frameworks : Link reactivity studies to ligand field theory (OC-6 geometry) and Hammett parameters for substituent effects .
  • Environmental Impact : Prioritize OECD 301B guidelines for biodegradation assays to align with regulatory standards .

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